4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
Description
4-({[3-(6-Fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via an aminomethyl group to a propanoyl chain substituted with a 6-fluoroindole moiety. The propanoyl spacer and aminomethyl bridge confer structural flexibility, which may influence binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWFODJDYOCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 13l ()
- Structure: (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid.
- Key Differences: Contains a pyrazole-thiazolidinone scaffold absent in the target compound. Indole substitution at the 3-position (vs. 6-fluoroindole at the 1-position in the target). Additional 3,5-difluorophenyl group enhances lipophilicity.
- Spectroscopic Data :
- Implications: The thiazolidinone and pyrazole groups may confer distinct hydrogen-bonding or metal-chelating properties compared to the target compound.
Indole-3-carboxaldehyde (Compound 5, )
- Structure : Simpler indole derivative with a formyl group at the 3-position.
- Key Differences: Lacks the benzoic acid and propanoylamino-methyl linker.
- Context : Isolated from natural sources, highlighting the prevalence of indole scaffolds in bioactive natural products .
Benzoic Acid Derivatives with Amino Linkers
Compound 3c ()
- Structure: 4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid.
- Key Differences: Imidazole ring with chlorine and butyl substituents replaces the indole-propanoyl group. Higher molecular weight (MW ≈ 441 vs. ~370 for the target compound).
- Physicochemical Data :
- Implications : The chlorinated imidazole may enhance target affinity through halogen bonding.
Compound 4b ()
- Structure: 3-[(4-{[3-(Trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoic acid.
- Key Differences :
- Spectroscopic Data : ¹H NMR shows pyrazole protons at δ 7.45–7.47 ppm .
Fluorinated Indole Derivatives
3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic Acid ()
- Structure: Propanoic acid linked to a 4-fluorophenyl-substituted indole.
- Key Differences : Fluorine is on the phenyl ring attached to indole, rather than the indole itself.
- Context : Commercially available (Sigma-Aldrich), suggesting utility as a biochemical tool .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
